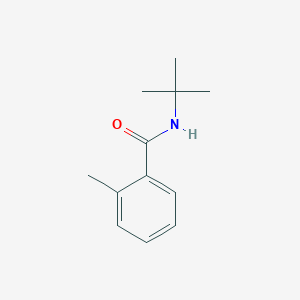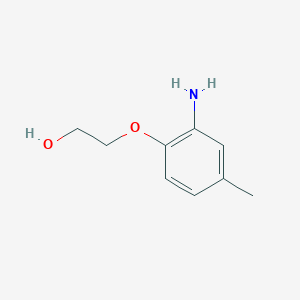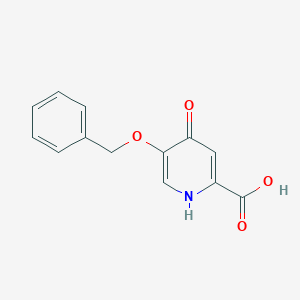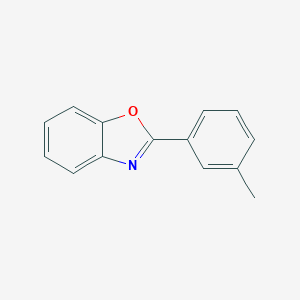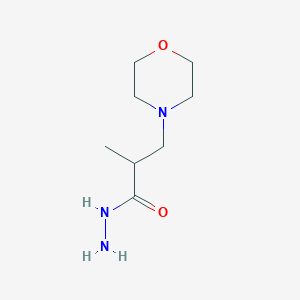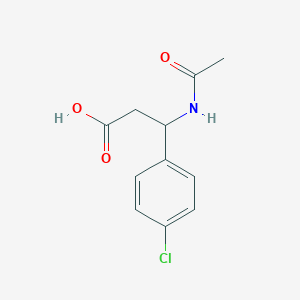
3-Acetamido-3-(4-chlorophenyl)propanoic acid
カタログ番号 B174948
CAS番号:
197785-38-9
分子量: 241.67 g/mol
InChIキー: MHJFYCQGHIHUSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Acetamido-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C11H12ClNO3 . It is a derivative of propanoic acid where one of the hydrogen atoms in the central carbon is replaced by an acetamido group and another hydrogen atom is replaced by a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “3-Acetamido-3-(4-chlorophenyl)propanoic acid” consists of a propanoic acid backbone with an acetamido group and a 4-chlorophenyl group attached to the central carbon atom . The presence of the acetamido group and the 4-chlorophenyl group likely contribute to the unique properties of this compound .Physical And Chemical Properties Analysis
“3-Acetamido-3-(4-chlorophenyl)propanoic acid” is a solid compound .科学的研究の応用
Insect Growth Regulator Synthesis
- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, structurally related to 3-Acetamido-3-(4-chlorophenyl)propanoic acid, has been synthesized and studied as an insect growth regulator. Its bioactivity was compared to pyriproxyfen, a commercial insect growth regulator, showing promising results as a potential insect growth regulator (Devi & Awasthi, 2022).
Synthesis of Related Antibiotic Compounds
- Compounds structurally varying from chloramphenicol, including those similar to 3-Acetamido-3-(4-chlorophenyl)propanoic acid, have been synthesized for investigating the relationship between biological action and chemical constitution of antibiotics. However, these compounds showed no inhibiting effect against various bacteria (Kao, 1956).
Degradation Studies in Wastewater Treatment
- Research on advanced oxidation processes for wastewater treatment identified organic intermediates structurally related to 3-Acetamido-3-(4-chlorophenyl)propanoic acid, such as 2,4-dichlorophenoxyacetic acid and its derivatives (Sun & Pignatello, 1993).
GABAB Receptor Antagonists Synthesis
- The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds has been described, highlighting their weak specific antagonistic activities on the GABAB receptor. These findings indicate potential applications in neuromodulation (Abbenante, Hughes, & Prager, 1997).
Synthesis of Neurotoxins
- A study described the synthesis of neurotoxins structurally related to 3-Acetamido-3-(4-chlorophenyl)propanoic acid, contributing to the understanding of neurotoxicity and offering potential pathways for research in neuroprotective therapies (Hu & Ziffer, 1990).
Antioxidant Activity of Related Compounds
- Compounds structurally related to 3-Acetamido-3-(4-chlorophenyl)propanoic acid have been synthesized and tested for their antioxidant activity, showing promising results in comparison to ascorbic acid (Nguyen et al., 2021).
特性
IUPAC Name |
3-acetamido-3-(4-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJFYCQGHIHUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589641 |
Source


|
| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
197785-38-9 |
Source


|
| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-3-acetamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(Benzyloxy)cyclobutanol
100058-61-5
1-Methyl-4,4'-bipiperidine
122373-80-2
2-Carbamoylisonicotinic acid
160601-84-3

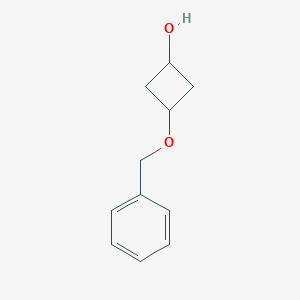
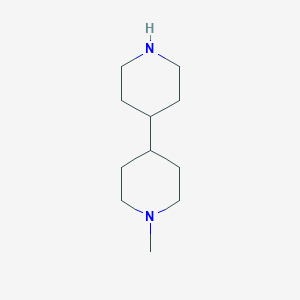
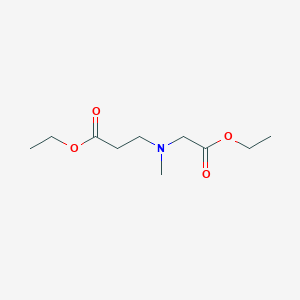
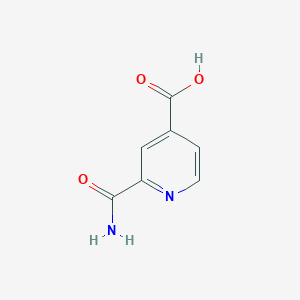
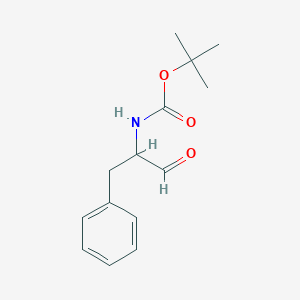
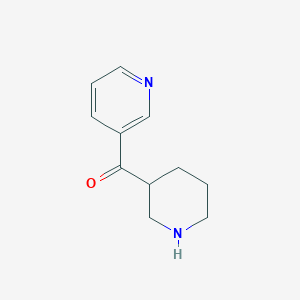
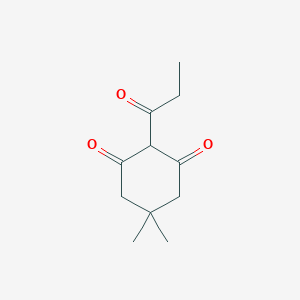
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
